2-methyl-N-{2-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
2-METHYL-N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound with a unique structure that includes a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzyl chloride with 1H-1,3-benzodiazole-2-amine to form an intermediate, which is then reacted with 2-methylpropanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-METHYL-N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-METHYL-N-(2-{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is unique due to its specific structural features, such as the benzodiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-methyl-N-[2-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C21H25N3O/c1-15(2)21(25)22-12-11-20-23-18-9-4-5-10-19(18)24(20)14-17-8-6-7-16(3)13-17/h4-10,13,15H,11-12,14H2,1-3H3,(H,22,25) |
InChI Key |
KZJIJGFMGQGQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C |
Origin of Product |
United States |
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